molecular formula C6H8N2O2S B2657963 2,5-Dimethyl-4-sulfanylpyrazole-3-carboxylic acid CAS No. 1566293-31-9

2,5-Dimethyl-4-sulfanylpyrazole-3-carboxylic acid

Cat. No. B2657963
CAS RN: 1566293-31-9
M. Wt: 172.2
InChI Key: KTPKZGMRLMPTEG-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-sulfanylpyrazole-3-carboxylic acid (DMSP) is a heterocyclic organic compound with the chemical formula C7H10N2O2S. It is a pyrazole derivative that has been widely studied for its potential applications in scientific research. DMSP is known for its ability to selectively inhibit the activity of the enzyme dihydrofolate reductase (DHFR), which plays a critical role in the synthesis of nucleotides and DNA.

Scientific Research Applications

Synthesis and Molecular Interactions

  • Azide Ring-Opening and Tele-Substitutions : A study detailed the reaction of 5-chloro-1-methylpyrazole-4-carboxaldehydes with sodium azide, leading to the production of 1-azidomethyl-4-cyanopyrazoles and 4-cyano-5-hydroxy-1-methylpyrazoles. This research underscores the chemical's versatility in organic synthesis, particularly in creating azidomethyl and cyanopyrazole compounds (Becher et al., 1992).

  • Ternary Multicomponent Crystals : Another study synthesized new ternary crystalline molecular complexes using charge-transfer interactions and hydrogen-bonding, demonstrating the compound's role in forming complex molecular architectures. This has implications for studying proton transfer and designing new materials (Seaton et al., 2013).

  • Cocrystallization with N-Donor Type Compounds : Research on cocrystallization with 5-sulfosalicylic acid highlighted the impact of hydrogen-bonding on supramolecular architectures. This work is significant for crystal engineering and host-guest chemistry, illustrating the compound's utility in creating diverse molecular structures (Wang et al., 2011).

Potential Biological Applications

  • Protein Sulfenation as a Redox Sensor : A study introduced a novel biotinylated derivative of dimedone to study sulfenation in proteins, a process critical for understanding oxidative stress and protein regulation. This research opens avenues for exploring redox biology and the role of sulfur-containing compounds in cellular processes (Charles et al., 2007).

  • Inhibitive Action Towards Corrosion : The inhibitory effect of bipyrazole compounds on iron corrosion in acidic media was studied, highlighting potential applications in material science and corrosion inhibition. This demonstrates the compound's utility beyond biological or chemical synthesis applications, extending into industrial applications (Chetouani et al., 2005).

properties

IUPAC Name

2,5-dimethyl-4-sulfanylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-3-5(11)4(6(9)10)8(2)7-3/h11H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPKZGMRLMPTEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-4-sulfanylpyrazole-3-carboxylic acid

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